molecular formula C13H24N2O2 B1532668 [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS No. 911627-08-2

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Cat. No.: B1532668
CAS No.: 911627-08-2
M. Wt: 240.34 g/mol
InChI Key: FXHNJYQAMCFLMU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound [1,4']bipiperidinyl-2-carboxylic acid ethyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC name is ethyl 1-(piperidin-4-yl)piperidine-2-carboxylate , reflecting its bipiperidinyl backbone and ester functional group. The structure consists of two piperidine rings connected at the 1-position of one ring and the 4'-position of the other, with a carboxylic acid ethyl ester substituent at the 2-position of the first piperidine ring.

Property Description
IUPAC Name Ethyl 1-(piperidin-4-yl)piperidine-2-carboxylate
Structural Formula C13H24N2O2
SMILES O=C(C1N(C2CCNCC2)CCCC1)OCC
InChI InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-4-10-14(8-6-12)11-3-7-15-9-11/h11-12,15H,2-10H2,1H3

The bipiperidinyl system is characterized by a six-membered piperidine ring fused to another piperidine via a single bond, creating a rigid bicyclic framework. The ethyl ester group (-COOCH2CH3) at position 2 introduces polarity and influences the compound’s reactivity.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 911627-08-2 . Additional identifiers include:

Identifier Value
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
MDL Number MFCD12546280
PubChem CID 4778238 (for analogous 4-carboxylate)

The SMILES and InChI strings provide machine-readable representations of its structure, facilitating database searches and computational modeling. While the exact InChIKey is not explicitly listed in the provided sources, its derivation follows standardized hashing algorithms based on the InChI string.

Historical Development of Bipiperidinyl Carboxylate Nomenclature

The nomenclature of bipiperidinyl carboxylates evolved alongside advancements in heterocyclic chemistry. Piperidine, a six-membered amine ring, was first isolated in 1850, and its derivatives became critical in medicinal chemistry. The systematic naming of bipiperidinyl systems emerged as IUPAC guidelines standardized the numbering and prioritization of substituents in polycyclic compounds.

For this compound, the "bipiperidinyl" prefix denotes two piperidine rings connected at specified positions (1 and 4'). The suffix "-carboxylic acid ethyl ester" follows IUPAC Rule C-463, which prioritizes the carboxylic acid derivative over the amine groups. Early literature often used trivial names (e.g., "ethyl isonipecotate derivatives"), but modern practices favor systematic names to avoid ambiguity.

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNJYQAMCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679528
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911627-08-2
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the bipiperidine moiety, allows for diverse biological activities, making it a valuable candidate for drug development and biochemical research. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 340962-71-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates the activity of these targets, leading to alterations in cellular pathways and biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It interacts with various receptors, influencing neurotransmitter systems which may lead to therapeutic effects in neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that derivatives of bipiperidinyl compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Neuropharmacological Effects

The bipiperidine structure is associated with enhanced bioactivity in neurological contexts. The compound has been explored for its potential role in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity A study synthesized derivatives of bipiperidinyl compounds showing significant antimicrobial activity against various microorganisms .
Pharmaceutical Applications Investigated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy .
Biochemical Research Used in studies examining receptor interactions and enzyme activities, providing insights into new drug targets .

Applications

The applications of this compound span several fields:

  • Pharmaceutical Development : Serves as a building block for synthesizing drugs targeting neurological conditions.
  • Biochemical Research : Utilized in enzyme-substrate interaction studies to understand complex biological pathways.
  • Material Science : Applied in creating novel polymers and materials with improved performance characteristics.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester Bicyclic piperidine Ethyl ester Not explicitly provided Inferred ~300–350 g/mol
1,4-Dihydropyridine-2-carboxylic acid ethyl ester () Monocyclic dihydropyridine Ethyl ester Not explicitly provided Not provided
8-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester () Benzoxazine + ethyl ester Bromine substituent, ethyl ester C₁₁H₁₂BrNO₃ 286.12
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester () Spirocyclic dioxane + ethyl ester Spiro center, ethyl ester C₁₁H₁₈O₄ 214.26

Key Observations :

  • Bromine substitution in the benzooxazine derivative () introduces steric and electronic effects, altering reactivity and solubility .





Key Observations :

  • Bipiperidinyl esters are pivotal in multi-step drug synthesis, whereas fatty acid ethyl esters (FAEEs) are industrially relevant for biofuels .

Physicochemical Properties

Compound Name Solubility/Stability Storage Conditions
This compound Likely low water solubility due to hydrophobicity Room temperature (analog in )
8-Bromo-benzooxazine ethyl ester () Solubility in DMSO; degrades upon repeated freeze-thaw 2–8°C, sealed
1,4-Dihydropyridine ethyl ester () Stable in organic solvents; aqueous solubility data noted Not specified

Key Observations :

  • The brominated benzooxazine ester requires stringent storage, reflecting lower stability compared to tert-butyl-protected bipiperidinyl analogs .
  • Bipiperidinyl derivatives’ larger molecular weight (e.g., 542.67 in ) may reduce bioavailability compared to smaller esters like FAEEs .

Key Observations :

  • The bipiperidinyl derivative’s enzyme inhibition contrasts with FAEEs’ role in metabolic disruption or biofuels .
  • Ethyl esters of aromatic acids (e.g., caffeic acid) target signaling pathways, whereas bipiperidinyl compounds focus on enzymatic interference .

Preparation Methods

General Synthetic Strategy

The compound is generally prepared via esterification and functional group transformations on bipiperidinyl intermediates. The key steps involve:

  • Formation of bipiperidinyl core structures through condensation or hydrogenation reactions of piperidine derivatives.
  • Introduction of the carboxylic acid ethyl ester group at the 2-position of the piperidine ring.
  • Purification via crystallization or filtration after acid/base workups.

Specific Preparation Protocols and Research Findings

Acid-Catalyzed Esterification and Deprotection

A reported method involves treating a bipiperidinyl dicarboxylic acid tert-butyl ester precursor with hydrogen chloride in dichloromethane, followed by stirring for extended periods (e.g., 18 hours). This procedure facilitates the selective removal of protecting groups and formation of the ethyl ester derivative with high yield (~97%). The reaction conditions are summarized below:

Step Reagents & Conditions Duration Yield Notes
1 [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester + 4 N HCl in CH2Cl2 18 h 97% Stirring at room temperature; followed by concentration and filtration

The product characterization includes mass spectrometry (m/z found 241.2 [M+H]+) and proton NMR confirming the ester structure.

Hydrogenation of Piperidone and Hydroxypiperidine Mixture

A patented process for related bipiperidinyl derivatives (tert-butyl esters) involves catalytic hydrogenation of a mixture of 4-hydroxypiperidine and 1-tert-butoxycarbonyl-4-piperidone in a suitable solvent such as tetrahydrofuran. The reaction is performed under mild pressure (1–5 bar), at ambient to slightly elevated temperatures (10–30°C), in the presence of acid catalysts like acetic acid and palladium on carbon catalysts. This method is adaptable for synthesizing hydroxy-substituted bipiperidinyl esters, which can be further converted to ethyl esters by subsequent esterification.

Key parameters:

Parameter Range/Value Comments
Catalyst loading 10–40 wt% Pd/C preferred
Pressure 1–5 bar 2–5 bar optimal
Temperature 10–30°C (ambient) Can be elevated to 50–100°C
Acid catalyst Acetic acid (C1–C6 acids) Enhances hydrogenation efficiency
Solvent Ether (e.g., tetrahydrofuran) Suitable for solubility and reaction

This hydrogenation yields intermediates that can be transformed into ethyl esters by standard esterification protocols.

Hydrochloride Salt Formation and Crystallization

For purification, the crude ester product is often converted into its hydrochloride salt by treatment with HCl in ethyl acetate, followed by concentration and crystallization. This step improves the product’s stability and facilitates isolation as a white solid. Typical reaction conditions include stirring at room temperature for 3 hours.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Notes References
Acid-catalyzed deprotection and esterification Bipiperidinyl dicarboxylic acid tert-butyl ester 3-ethyl ester + HCl in CH2Cl2 Stirring 18 h, room temp 97 High yield, direct ester formation
Catalytic hydrogenation 4-Hydroxypiperidine + 1-tert-butoxycarbonyl-4-piperidone + Pd/C catalyst 1–5 bar H2, 10–30°C, acetic acid catalyst, THF solvent ~55 (over 2 steps) Mild conditions, suitable for hydroxy derivatives
Hydrochloride salt crystallization Crude ester + HCl in EtOAc Stirring 3 h, room temp Not specified Purification step, improves isolation

Research Findings and Practical Considerations

  • The acid-catalyzed method provides a straightforward, high-yield route to the ethyl ester, suitable for scale-up due to mild conditions and easy workup.
  • Hydrogenation methods, while more complex, allow access to hydroxy-substituted intermediates that can be further functionalized, expanding synthetic versatility.
  • Purification via hydrochloride salt formation is a common and effective approach to obtain solid, stable products for downstream applications.
  • The choice of solvent and catalyst loading critically affects yield and purity; tetrahydrofuran and palladium on carbon are preferred in hydrogenation steps.
  • The compound’s role as a building block in pharmaceutical synthesis underscores the need for reproducible, scalable preparation methods.

Q & A

Q. How is this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly for distinguishing stereochemistry in the bipiperidinyl backbone. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to assess purity, as ethyl esters are prone to hydrolysis during storage . Predicted physicochemical properties (e.g., boiling point: ~500°C, density: ~1.3 g/cm³ ) can guide solvent selection for recrystallization.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as piperidine derivatives may cause skin/eye irritation . Work under a fume hood to avoid inhalation of volatile organic solvents (e.g., dichloromethane) during synthesis . Store the compound in airtight containers at 2–8°C to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for bipiperidinyl esters?

  • Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility in the bipiperidinyl ring. To address this:
  • Perform variable-temperature NMR to observe dynamic rotational isomerism.
  • Compare experimental data with computational predictions (e.g., DFT calculations for optimized geometries).
  • Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Catalytic asymmetric esterification : Use chiral Brønsted acids or organocatalysts to bias the reaction pathway toward a single enantiomer.
  • Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) post-synthesis.
  • Derivatization : Convert the ester to a diastereomeric salt (e.g., with tartaric acid) for selective crystallization .

Q. How do solvent polarity and temperature affect the stability of ethyl esters in long-term pharmacological studies?

  • Methodological Answer : Ethyl esters hydrolyze faster in polar protic solvents (e.g., water, ethanol) due to nucleophilic attack by OH⁻. To mitigate degradation:
  • Use non-polar solvents (e.g., hexane) for storage.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life.
  • Monitor hydrolysis via periodic HPLC analysis, quantifying free carboxylic acid content .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : For IC₅₀/EC₅₀ determination:
  • Fit sigmoidal dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals (95%) to quantify uncertainty in potency estimates .

Data Presentation Guidelines

  • Tables : Include molar ratios, yields, and spectroscopic validation for reproducibility (Example):
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EtOH, HCl, 18h97>99%
  • Figures : Use GC-MS chromatograms to highlight purity or NMR spectra with annotated peaks for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Reactant of Route 2
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[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

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